1-(3-Methylthiophen-2-yl)propane-1,3-diol
Description
1-(3-Methylthiophen-2-yl)propane-1,3-diol is a diol derivative featuring a 3-methylthiophene moiety at the 1-position of the propane-1,3-diol backbone. This compound is of interest due to its structural similarity to lignin model compounds and natural lignans, which are widely studied for their biodegradation pathways and bioactive properties .
Properties
Molecular Formula |
C8H12O2S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)propane-1,3-diol |
InChI |
InChI=1S/C8H12O2S/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5,7,9-10H,2,4H2,1H3 |
InChI Key |
JMJAKLLQZFSSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(CCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)propane-1,3-diol typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized by introducing a methyl group at the 3-position. This can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Diol Formation: The functionalized thiophene is then subjected to a reaction with a suitable diol precursor, such as 1,3-dibromopropane, under basic conditions to form the propane-1,3-diol moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylthiophen-2-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the diol moiety into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or reduced thiophene derivatives.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its role as an enzyme inhibitor or receptor agonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lignin Model Compounds
Lignin model compounds such as 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (PPPD) and 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol have been extensively studied for their microbial degradation. For example:
- Pseudomonas acidovorans D(3) metabolizes these compounds via cleavage of β-O-4 aryl ether bonds, yielding vanillin derivatives and other intermediates .
- In contrast, 1-(3-methylthiophen-2-yl)propane-1,3-diol lacks the β-O-4 ether linkage, which is critical for enzymatic recognition by ligninolytic systems. This structural difference may limit its susceptibility to microbial degradation under similar conditions .
Table 1: Key Differences in Degradation Pathways
Natural Lignans and Plant-Derived Analogues
Natural lignans such as erythro-guaiacyl-glycerol-β-O-4′-dihydroconiferyl ether (Compound 5 in ) and threo-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol (Compound 1 in ) exhibit antioxidant and anti-inflammatory activities. Key comparisons include:
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (Predicted) |
|---|---|---|---|---|
| Erythro-guaiacyl-glycerol-β-O-4′-ether | C20H26O7 | 378.4 | Methoxy, hydroxyl, ether | Polar solvents |
| This compound | C8H12O2S | 172.2 | Thiophene, diol | Moderate (DMSO/EtOH) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
